Product packaging for 4-[(Cyclobutylcarbonyl)amino]benzoic acid(Cat. No.:CAS No. 33582-66-0)

4-[(Cyclobutylcarbonyl)amino]benzoic acid

Cat. No.: B1351459
CAS No.: 33582-66-0
M. Wt: 219.24 g/mol
InChI Key: AQMTZERUYDGUNO-UHFFFAOYSA-N
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Description

4-[(Cyclobutylcarbonyl)amino]benzoic acid (CAS Number: 33582-66-0) is an organic compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This benzoic acid derivative features a cyclobutylcarbonyl group attached to the amino functionality of 4-aminobenzoic acid, a structure of significant interest in chemical biology and materials science. The compound is characterized by a calculated density of 1.4±0.1 g/cm³ and a high boiling point of 480.4±28.0°C, indicating thermal stability suitable for various experimental conditions . While the specific biological profile of this compound is an area of active investigation, its structural motif is shared with other patented benzoic acid derivatives that have been identified as promoting plant growth, suggesting potential utility in agricultural and plant biology research . The molecular scaffold is similar to compounds that interact with biological targets, such as the auxin signaling pathway, which is fundamental to plant development . Researchers can leverage this chemical for developing novel agrochemicals or as a molecular building block in synthesizing more complex structures for screening campaigns. The solid compound should be stored in a cool, dry place and is labeled as an irritant, requiring standard laboratory safety practices including the use of appropriate personal protective equipment (PPE) . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B1351459 4-[(Cyclobutylcarbonyl)amino]benzoic acid CAS No. 33582-66-0

Properties

IUPAC Name

4-(cyclobutanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMTZERUYDGUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401059
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33582-66-0
Record name 4-[(cyclobutylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Cyclobutylcarbonyl Amino Benzoic Acid

Precursor Synthesis Strategies (e.g., from 4-aminobenzoic acid)

The primary precursor for the synthesis of 4-[(Cyclobutylcarbonyl)amino]benzoic acid is 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA). PABA is a commercially available compound, but it can also be synthesized in the laboratory through several established routes. merckmillipore.comnist.govnih.gov A common and reliable industrial method involves the reduction of 4-nitrobenzoic acid. chemicalbook.com

This transformation can be achieved using various reducing agents and conditions. Catalytic hydrogenation is a prevalent method, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. chemicalbook.com For instance, 4-nitrobenzoic acid can be reduced in an autoclave with Raney nickel as the catalyst, in a solvent system like water and tetrahydrofuran (B95107), under hydrogen pressure and elevated temperature. chemicalbook.com

Another synthetic approach starts from toluene (B28343). The process involves the nitration of toluene to form p-nitrotoluene, followed by the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-nitrobenzoic acid. The final step is the reduction of the nitro group to an amine, affording 4-aminobenzoic acid. youtube.com

Table 1: Common Synthetic Routes to 4-Aminobenzoic Acid

Starting MaterialKey TransformationsReagents/Conditions
4-Nitrobenzoic AcidReduction of nitro groupH₂, Raney Ni or Pd/C
Toluene1. Nitration2. Oxidation3. Reduction1. HNO₃, H₂SO₄2. KMnO₄3. e.g., H₂, Catalyst
1,4-Phthalic Acid EstersRearrangement Reaction1. Hydroxylamine2. Rearrangement

Methods for N-Acylation with Cyclobutylcarboxylic Acid or Derivatives

The central step in the synthesis of this compound is the formation of an amide bond between the amino group of 4-aminobenzoic acid and the carboxyl group of cyclobutanecarboxylic acid. This N-acylation is typically not performed by directly mixing the two carboxylic acids. Instead, the cyclobutanecarboxylic acid must first be "activated" to make it more reactive towards the amine.

Two primary strategies are employed for this activation:

Conversion to an Acyl Chloride: Cyclobutanecarboxylic acid can be converted to the more reactive cyclobutanecarbonyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclobutanecarbonyl chloride is then reacted with 4-aminobenzoic acid, usually in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

Use of Coupling Agents: A more direct, one-pot method involves the use of a coupling agent. Reagents such as N,N'-carbonyldiimidazole (CDI) can be used to activate the cyclobutanecarboxylic acid in situ. In a procedure analogous to the synthesis of similar compounds, cyclobutanecarboxylic acid would be reacted first with CDI in an aprotic solvent like acetonitrile (B52724). nih.govresearchgate.net This forms a highly reactive acyl-imidazole intermediate. Subsequent addition of 4-aminobenzoic acid to the reaction mixture results in the formation of the desired amide product, this compound. nih.govresearchgate.net

Advanced Synthetic Routes and Reaction Conditions

While "advanced" synthetic routes for this specific molecule are not widely documented, the optimization of the standard N-acylation represents the most practical approach. The conditions for the N-acylation reaction can be fine-tuned to maximize yield and purity.

For the acyl chloride method, the reaction is often carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or acetonitrile at reduced temperatures (e.g., 0 °C to room temperature) to control the reactivity of the acyl chloride and minimize side reactions.

When using coupling agents like CDI, the reaction is typically performed in a non-protic solvent such as acetonitrile or dimethylformamide (DMF). The activation step is usually conducted at room temperature, followed by the addition of the amine. nih.govresearchgate.net The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove the coupling agent byproducts and any unreacted starting materials, followed by purification, often through recrystallization or column chromatography. nih.govresearchgate.net

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical derivatizations. These modifications are crucial for altering the molecule's physical properties (like solubility and polarity) and for building more complex structures.

The carboxylic acid can be readily converted into an ester through several standard methods. The most common is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). orgsyn.org The reaction is typically heated to reflux to drive it towards completion. This method is particularly effective for producing simple alkyl esters.

For more sensitive substrates or more complex alcohols, other esterification methods can be employed. These include reacting the carboxylic acid with an alkyl halide under basic conditions or using coupling agents (like dicyclohexylcarbodiimide, DCC) to facilitate the reaction with an alcohol.

Similar to its own synthesis, the carboxylic acid moiety of the title compound can be converted into a new amide. This requires activating the carboxylic acid. One common laboratory method is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). researchgate.netresearchgate.net This highly reactive intermediate can then be treated with a primary or secondary amine to form the desired amide derivative.

Alternatively, peptide coupling agents can be used for a one-pot synthesis. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in combination with an additive like HOBt (Hydroxybenzotriazole), can efficiently mediate the formation of an amide bond between the carboxylic acid and an amine under mild conditions. nih.gov Lewis acids like titanium tetrachloride (TiCl₄) have also been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov

Beyond esterification and amidation, the carboxylic acid group can undergo other important transformations:

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol. This requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. Borane (BH₃) complexes can also be used for this transformation.

Conversion to an Acyl Halide: As mentioned, conversion to an acyl chloride using SOCl₂ or oxalyl chloride is a key step for preparing other derivatives like amides and some esters. researchgate.net This acyl chloride is a versatile intermediate for a variety of nucleophilic acyl substitution reactions.

Derivatization Strategies of the Cyclobutyl Ring System

The cyclobutyl moiety of this compound offers a unique scaffold that can be chemically modified to alter the compound's physicochemical properties. Derivatization of this strained four-membered ring can introduce new functional groups, change its steric profile, or act as a bioisosteric replacement for other chemical groups. Research into cyclobutane (B1203170) chemistry has revealed several strategies for its functionalization, which can be applied to analogues of the title compound.

One significant derivatization strategy involves the conversion of a carboxylic acid group on the cyclobutane ring into a trifluoromethyl group. This transformation can be achieved by reacting a cyclobutane carboxylic acid precursor with sulfur tetrafluoride (SF₄). nih.govacs.org This substitution is often employed in medicinal chemistry to replace a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group. While the trifluoromethyl-cyclobutyl group has a slightly larger steric footprint and increased lipophilicity, it can enhance metabolic stability without altering the primary mode of biological activity. nih.govacs.org The reaction is robust and compatible with various functional groups on an associated aromatic ring, such as nitro groups and halogens. nih.govacs.org

Further functionalization can be achieved through reactions targeting the C-H bonds of the cyclobutane ring or by utilizing precursor molecules with existing functional groups. For instance, the synthesis of 1,1,3-trisubstituted cyclobutanes can be accomplished with diastereocontrol through methods like silver-π-acid catalysis, which enables the C(sp²)–H cyclobutylation of hydroxyarenes with bicyclo[1.1.0]butanes (BCBs). rsc.org Although this method builds the ring system itself, the principles of controlling substitution patterns are broadly applicable.

Additionally, the cyclobutane ring can be opened or expanded. Ring-opening reactions can be driven by the release of ring strain (approximately 26 kcal/mol), providing a synthetic route to acyclic compounds. mdpi.com Conversely, ring enlargement, for example from a cyclobutanone (B123998) precursor, can lead to five-membered ring systems. mdpi.comresearchgate.net These transformations fundamentally alter the core structure of the molecule.

The table below summarizes key derivatization strategies applicable to the cyclobutyl ring system.

Strategy Reagents/Method Outcome Key Features
TrifluoromethylationSulfur tetrafluoride (SF₄) on a cyclobutane carboxylic acid precursorConversion of -COOH to -CF₃Enhances metabolic stability; acts as a tert-butyl isostere. nih.govacs.org
C-H FunctionalizationSilver-π-acid catalysis with bicyclo[1.1.0]butane precursorsIntroduction of aryl substituentsAllows for diastereocontrolled synthesis of multisubstituted cyclobutanes. rsc.org
Ring EnlargementVarious methods on cyclobutanone precursorsFormation of cyclopentane (B165970) or other larger ringsUtilizes ring strain to drive the formation of more complex structures. mdpi.comresearchgate.net
Ring OpeningStrain-release driven reactionsFormation of acyclic compoundsProvides a pathway to linear derivatives from a cyclic precursor. mdpi.com

Chiral Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of cyclobutane-containing molecules is crucial, as stereochemistry often dictates biological activity. For derivatives of this compound, controlling the stereocenters on the cyclobutyl ring is a significant synthetic challenge. Several methodologies have been developed for the stereocontrolled and enantioselective synthesis of cyclobutane structures. researchgate.net

One of the most common methods for constructing cyclobutane rings with high stereoselectivity is the [2+2] cycloaddition reaction. mdpi.comchemistryviews.org This reaction involves the coupling of two alkene components to form the four-membered ring. The stereochemistry of the resulting cyclobutane can be directed by using chiral auxiliaries, chiral catalysts, or by controlling the reaction conditions, such as temperature. mdpi.comresearchgate.net For example, thermal [2+2] stereoselective cycloadditions have been successfully used to create substituted cyclobutane skeletons that serve as precursors to cyclobutane amino acids. mdpi.com

Another powerful strategy for achieving stereochemical control is through the ring contraction of appropriately substituted pyrrolidines. This method allows for the stereospecific synthesis of multisubstituted cyclobutanes from readily available five-membered ring precursors. chemistryviews.orgnih.gov The reaction often proceeds through a 1,4-biradical intermediate, which cyclizes to form the cyclobutane ring while retaining the stereochemical information from the starting pyrrolidine (B122466). nih.gov This approach is notable because it can create multiple stereocenters with high diastereoselectivity. nih.gov

The desymmetrization of meso-cyclobutane compounds using biocatalysis or chiral catalysts is another elegant approach to obtain enantiopure derivatives. researchgate.net This involves selectively transforming one of two identical functional groups in a symmetrical precursor to create a chiral molecule.

Furthermore, chiral scaffolds based on polyfunctional cyclobutane β-amino acids can be synthesized through selective transformations of conveniently protected precursors. core.ac.ukresearchgate.net These methods provide access to derivatives with additional functional groups, such as hydroxyl or carboxyl moieties, attached to the cyclobutane core in a stereochemically defined manner. core.ac.ukresearchgate.net

The table below outlines prominent methods for achieving stereochemical control in the synthesis of cyclobutane derivatives.

Method Description Mechanism/Key Aspect Stereochemical Outcome
[2+2] CycloadditionCombination of two alkene molecules to form a four-membered ring. mdpi.comCan be controlled thermally or photochemically; use of chiral catalysts or auxiliaries directs stereochemistry. mdpi.comresearchgate.netHigh diastereoselectivity and enantioselectivity are achievable. mdpi.com
Pyrrolidine Ring ContractionConversion of a substituted pyrrolidine to a cyclobutane. chemistryviews.orgnih.govInvolves nitrogen extrusion and formation of a 1,4-biradical intermediate that cyclizes. chemistryviews.orgnih.govStereospecific; transfers stereochemical information from the starting material to the product. nih.gov
DesymmetrizationSelective reaction of one of two prochiral centers in a meso-cyclobutane. researchgate.netOften employs enzymes (biocatalysis) or chiral organocatalysts.Produces enantiopure or enantioenriched products from an achiral precursor.
Chiral Auxiliary ControlA chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. researchgate.netThe auxiliary is removed after the desired stereocenter is created.Provides a reliable method for asymmetric synthesis.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The spectra of 4-[(Cyclobutylcarbonyl)amino]benzoic acid are interpreted by comparing them to the known spectra of 4-aminobenzoic acid and accounting for the structural changes introduced by the cyclobutylcarbonyl group.

In the ¹H NMR spectrum, the two doublets characteristic of the para-substituted benzene (B151609) ring in PABA, typically found around 7.65 ppm and 6.57 ppm in DMSO-d₆, would be expected to shift downfield due to the electron-withdrawing nature of the newly formed amide group. chemicalbook.com The broad singlet for the two amine (-NH₂) protons of PABA (around 5.89 ppm) would be replaced by a single, sharp singlet for the amide (N-H) proton, likely appearing further downfield (typically 8-10 ppm). Furthermore, new signals corresponding to the cyclobutyl ring protons would appear in the aliphatic region (typically 1.5-2.5 ppm), along with a distinct multiplet for the methine proton adjacent to the carbonyl group.

The ¹³C NMR spectrum would show corresponding changes. The signal for the carbon atom attached to the nitrogen (C4) in PABA would shift, and new signals would appear for the amide carbonyl carbon (typically 170-175 ppm) and the carbons of the cyclobutyl ring. rsc.org Two-dimensional NMR techniques like COSY and HSQC would be instrumental in definitively assigning the proton and carbon signals of the cyclobutyl ring and confirming their connectivity.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Aminobenzoic Acid and Predicted Shifts for this compound in DMSO-d₆. (Data for 4-Aminobenzoic Acid sourced from literature. chemicalbook.comrsc.org Predicted shifts are based on standard functional group effects.)

Assignment 4-Aminobenzoic Acid (¹H) Predicted this compound (¹H) 4-Aminobenzoic Acid (¹³C) Predicted this compound (¹³C)
Carboxylic Acid (-COOH)~11.91 (s, 1H)~12.5 (s, 1H)~167.9~167.5
Aromatic (CH)~7.60 (d, 2H)~7.8 (d, 2H)~131.7~131.0
Aromatic (CH)~6.52 (d, 2H)~7.6 (d, 2H)~113.0~118.0
Aromatic (C-COOH)--~117.3~125.0
Aromatic (C-N)--~153.5~145.0
Amine/Amide (-NH)~5.82 (s, 2H)~9.5-10.5 (s, 1H)--
Amide (C=O)---~174.0
Cyclobutyl (CH)-Multiplet-Signal in aliphatic region
Cyclobutyl (CH₂)-Multiplets-Signals in aliphatic region

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would differ significantly from that of 4-aminobenzoic acid, primarily in the regions associated with the amino and carbonyl groups.

The spectrum of PABA shows characteristic N-H stretching vibrations for a primary amine around 3329-3230 cm⁻¹. researchgate.net These would be absent in the acylated product. Instead, a single, sharper N-H stretching band for the secondary amide is expected in the 3300-3250 cm⁻¹ region. orgchemboulder.com A very strong absorption band, known as the Amide I band, arising from the C=O stretching of the newly introduced amide, would appear around 1650-1680 cm⁻¹. Another key feature would be the Amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹. The broad O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹) and the carboxylic C=O stretch (~1680-1710 cm⁻¹) would remain. orgchemboulder.com Additionally, C-H stretching bands from the cyclobutyl group would be observed in the 2850-3000 cm⁻¹ region. udel.edu

Table 2: Key IR Absorption Bands (cm⁻¹) for 4-Aminobenzoic Acid and Predicted Bands for this compound. (Data for 4-Aminobenzoic Acid sourced from literature. researchgate.netnist.gov Predicted bands are based on standard functional group frequencies. orgchemboulder.comorgchemboulder.com)

Vibrational Mode 4-Aminobenzoic Acid (cm⁻¹) Predicted this compound (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300–25003300–2500Broad
N-H stretch (Primary Amine)3329, 3230Absent-
N-H stretch (Secondary Amide)Absent3300–3250Medium
C-H stretch (Aromatic)~3100-3000~3100-3000Medium
C-H stretch (Aliphatic)Absent~3000-2850Medium
C=O stretch (Carboxylic Acid)~1680~1710-1680Strong
C=O stretch (Amide I)Absent~1680-1650Strong
N-H bend (Primary Amine)~1620Absent-
N-H bend (Amide II)Absent~1550Medium-Strong
C-N stretch (Aromatic Amine/Amide)~1335-1250~1335-1250Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. In electron ionization (EI) mass spectrometry, the molecular ion peak for 4-aminobenzoic acid is observed at m/z 137. chemicalbook.comnih.gov Key fragments arise from the loss of -OH (m/z 120) and -COOH (m/z 92). chemicalbook.comlibretexts.org

For this compound (Molecular Weight: 219.24 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 219. The fragmentation pattern would be more complex. Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (-OH) from the carboxylic acid group to give a fragment at m/z 202.

Loss of the entire carboxylic acid group (-COOH) to give a fragment at m/z 174.

Cleavage of the amide bond, which can occur in two ways:

Loss of the cyclobutylcarbonyl radical (•COC₄H₇) to yield the fragment corresponding to protonated 4-aminobenzoic acid at m/z 137 or the radical cation at m/z 136.

Formation of the stable cyclobutylcarbonyl acylium ion [C₄H₇CO]⁺ at m/z 83. libretexts.org

Alpha-cleavage within the cyclobutyl ring, leading to the loss of ethylene (B1197577) (C₂H₄), a characteristic fragmentation for cyclobutane (B1203170) derivatives.

Table 3: Major Mass-to-Charge Ratios (m/z) for 4-Aminobenzoic Acid and Predicted Fragments for this compound. (Data for 4-Aminobenzoic Acid sourced from literature. chemicalbook.comnih.gov Predicted fragments are based on established fragmentation patterns. libretexts.orglibretexts.org)

4-Aminobenzoic Acid (m/z) Predicted this compound (m/z) Identity of Fragment
137219Molecular Ion [M]⁺
120202[M - OH]⁺
92174[M - COOH]⁺
65136[M - COC₄H₇]⁺
-83[C₄H₇CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. 4-Aminobenzoic acid exhibits absorption maxima typically around 194 nm, 226 nm, and 278-288 nm, depending on the solvent. nih.govsielc.com These absorptions are due to π→π* transitions within the benzene ring and charge transfer transitions involving the amino and carboxyl groups.

The introduction of the cyclobutylcarbonyl group creates an amide linkage, which alters the electronic structure. The lone pair of electrons on the nitrogen atom now interacts with the carbonyl group in addition to the aromatic ring. This modification of the chromophore is expected to cause a shift in the absorption maxima. The N-acylation typically results in a hypsochromic (blue) shift of the main absorption band compared to the parent amine because the resonance between the amino group and the ring is reduced by competing resonance with the acyl carbonyl group. Therefore, the main absorption band for this compound is expected to appear at a slightly shorter wavelength than the ~280 nm band of PABA.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for 4-Aminobenzoic Acid and Predicted Shift for this compound. (Data for 4-Aminobenzoic Acid sourced from literature. sielc.comsphinxsai.com)

Compound λₘₐₓ (nm) Solvent
4-Aminobenzoic Acid194, 226, 278Not specified sielc.com
4-Aminobenzoic Acid280Methanol sphinxsai.com
This compoundPredicted hypsochromic shift (e.g., 260-270 nm)-

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For benzoic acid and its derivatives, a common structural motif is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. byjus.comturito.com This is also observed in the crystal structure of p-aminobenzoic acid. nih.gov

It is highly probable that this compound would also crystallize as hydrogen-bonded dimers. In addition to this primary interaction, the amide functional group provides further opportunities for intermolecular hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen can act as a hydrogen bond acceptor. These interactions would likely link the primary carboxylic acid dimers into more extended one-, two-, or three-dimensional networks, significantly influencing the crystal packing and the material's physical properties. The conformation of the cyclobutyl ring and the dihedral angle between the plane of the benzene ring and the amide group would be key structural parameters determined by a crystallographic study.

Computational Chemistry and in Silico Investigations of 4 Cyclobutylcarbonyl Amino Benzoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling is a foundational technique in computational chemistry that involves the use of theoretical and computational methods to model and predict the behavior of molecules. acs.org For 4-[(Cyclobutylcarbonyl)amino]benzoic acid, molecular modeling would be employed to determine its three-dimensional structure and explore its conformational landscape.

Conformational analysis is a critical component of molecular modeling, focusing on identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. csbsju.edu The relative energies of these conformers are calculated to identify the most stable, low-energy states. mdpi.com For this compound, key rotatable bonds would be the amide bond and the bonds connecting the cyclobutyl and phenyl rings to the amide group. By systematically rotating these bonds and calculating the potential energy at each step, an energy profile can be generated to identify local and global energy minima. csbsju.edu This analysis is crucial as the biological activity of a molecule is often dependent on it adopting a specific conformation to bind to a biological target. acs.org

Illustrative Conformational Energy Profile:

A hypothetical analysis could reveal the relative energies of different conformers, as shown in the table below.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Stability
05.8Eclipsed (High Energy)
601.2Gauche (Local Minimum)
1206.1Eclipsed (High Energy)
1800.0Anti (Global Minimum)
2406.1Eclipsed (High Energy)
3001.2Gauche (Local Minimum)

This table represents hypothetical data for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies, electronic properties)

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure and properties. numberanalytics.com Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules based on the electron density. mdpi.comnih.gov DFT is favored for its balance of accuracy and computational efficiency. nih.gov

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure with high accuracy.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map would highlight electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).

Determine HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability and its susceptibility to electronic excitation. nih.govresearchgate.net

Illustrative DFT-Calculated Properties:

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRegion of the molecule most likely to donate electrons.
LUMO Energy-1.2 eVRegion of the molecule most likely to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability and low chemical reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule.

This table represents hypothetical data for illustrative purposes.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govresearchgate.net It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. dromicslabs.com

In the case of this compound, if a potential biological target (e.g., an enzyme or receptor) were identified, molecular docking simulations could be performed to:

Predict Binding Conformation: Determine the most likely three-dimensional arrangement of the compound within the target's binding site.

Estimate Binding Affinity: Calculate a scoring function to estimate the strength of the interaction between the compound and its target. A lower binding energy generally indicates a more stable complex. rsc.org

Identify Key Interactions: Visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

This information is invaluable for understanding the potential mechanism of action and for guiding the optimization of the compound to improve its potency. mdpi.com

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods can be employed. nih.goviaanalysis.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

For this compound, if a set of molecules with known activity against a particular target were available, ligand-based methods could be used to:

Develop Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds.

Perform Similarity Searching: Search large chemical databases for molecules that are structurally similar to this compound, which could lead to the identification of additional compounds with similar biological profiles.

These methods are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. slideshare.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govresearchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model for this compound could be developed based on its structure and potential interactions with a target. This model would represent a 3D map of the key features required for activity. This pharmacophore model can then be used as a query for virtual screening of large compound libraries to identify other molecules that fit the model and are therefore likely to be active. slideshare.netbenthamscience.com This is a powerful method for filtering large databases to find promising hit compounds. researchgate.net

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.govscribd.comspringernature.com

For this compound, various ADME parameters could be predicted using a range of computational tools and models: nih.govresearchgate.net

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) can be estimated.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important for understanding how the compound will distribute throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound can be estimated.

Additionally, "drug-likeness" is often assessed based on rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. oup.comresearchgate.netphytojournal.com

Illustrative In Silico ADME and Drug-Likeness Predictions:

PropertyPredicted ValueInterpretation
Molecular Weight219.25 g/mol Compliant with Lipinski's Rule (< 500)
logP2.5Optimal lipophilicity for oral absorption
Hydrogen Bond Donors2Compliant with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤ 10)
Human Intestinal AbsorptionHighLikely to be well-absorbed orally
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
CYP2D6 SubstrateNoLow probability of metabolism by this enzyme

This table represents hypothetical data for illustrative purposes.

Mechanistic Biological Investigations of 4 Cyclobutylcarbonyl Amino Benzoic Acid and Its Analogs

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of PABA have been extensively studied as inhibitors of various enzymes critical to pathological and physiological processes. The structural similarity of these analogs to endogenous substrates allows them to act as competitive inhibitors for a range of enzymes.

One of the most well-documented activities of PABA analogs is the inhibition of enzymes involved in folate biosynthesis. Sulfonamides, which are structural analogues of PABA, act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme for bacterial growth. nih.gov This inhibition disrupts the synthesis of folic acid, a crucial vitamin for DNA synthesis and replication. nih.gov Additionally, some PABA derivatives have shown potent inhibitory activity against cholinesterases, which are key enzymes in the nervous system. For instance, certain benzylaminobenzoic acid derivatives have demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), with IC50 values as low as 2.67 ± 0.05 µM. nih.gov Another study on aminobenzoic acid derivatives identified compounds with high inhibition potential against acetylcholinesterase (AChE), with IC50 values reaching 1.66 ± 0.03 µM. researchgate.net

Beyond these, PABA analogs have been investigated for their effects on other enzymes. Pyrrolyl benzamide (B126) compounds have been evaluated for their ability to inhibit the enoyl-ACP reductase enzyme (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov Furthermore, other benzoic acid derivatives, such as 4-nitrobenzoic acid, have been shown to be competitive inhibitors of Coq2, an enzyme involved in coenzyme Q biosynthesis. frontiersin.org

EnzymeInhibitor Class/CompoundReported Activity (IC50/Ki)Reference
Butyrylcholinesterase (BChE)Benzylaminobenzoic acid derivative2.67 ± 0.05 µM nih.gov
Acetylcholinesterase (AChE)Aminobenzoic acid derivative (Compound 5b)1.66 ± 0.03 µM researchgate.net
Dihydropteroate SynthaseSulfonamides (PABA analogs)Competitive Inhibition nih.gov
Coq24-Nitrobenzoic acidCompetitive Inhibition frontiersin.org
Enoyl-ACP reductase (InhA)Pyrrolyl benzamidesInhibitory Activity nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

Specific receptor binding profiles for 4-[(cyclobutylcarbonyl)amino]benzoic acid are not extensively detailed in the current scientific literature. However, the general methodology for determining the affinity of such compounds for their biological targets is well-established through radioligand receptor binding assays. nih.gov These assays are a fundamental tool in drug discovery for screening compounds and identifying leads by measuring their ability to bind to specific receptors. nih.govnih.gov

The process involves incubating a radiolabeled ligand with a receptor preparation, separating the bound ligand from the free (unbound) ligand, and quantifying the amount of bound radioactivity. nih.gov Competition studies, where the ability of an unlabeled compound (like a PABA analog) to displace a known radioligand is measured, are used to determine the compound's binding affinity (Ki). nih.gov This technique allows for the precise and rapid in-vitro screening of new molecules to identify those with high affinity for a particular receptor target. nih.gov

Cellular Pathway Modulation Studies

PABA and its derivatives can modulate various cellular pathways, a characteristic that underlies their diverse biological effects.

Folate Synthesis Pathway: The most classic example is the interference with the folic acid synthesis pathway in microorganisms. As PABA is an essential precursor for folate, its structural analogs can inhibit this pathway, leading to antimicrobial effects. researchgate.netnih.gov

Inflammatory Pathways: Certain aminobenzoic acid derivatives have demonstrated the ability to modulate key inflammatory pathways. For example, the derivative DAB-1 has been shown to exert antitumor effects by inhibiting the TNFα/NFΚB and iNOS/NO pathways, which are critical in cancer-related inflammation. nih.gov The observed anti-inflammatory properties of many PABA compounds suggest a broader modulation of inflammatory mechanisms. researchgate.netdntb.gov.ua

Metabolic Pathway Analysis: Advanced techniques such as 13C-assisted metabolism analysis are used to trace the metabolic fate of compounds and understand their influence on cellular pathways. By using substrates labeled with 13C, researchers can follow the carbon transitions through metabolic networks, confirming the activity of specific pathways and even discovering new enzymatic functions. nih.govnih.gov This methodology can be applied to understand how PABA derivatives are processed by cells and which metabolic routes they affect. nih.gov

In Vitro Assays for Biological Activity: Mechanistic Insights

Derivatives of 4-aminobenzoic acid have shown significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. nih.govresearchgate.netnih.gov The primary mechanism for many of these compounds is the competitive inhibition of dihydropteroate synthase, disrupting the essential folate synthesis pathway in microbes. nih.gov

Studies have reported potent antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 15.62 µM. nih.govresearchgate.netnih.gov These compounds have also demonstrated notable broad-spectrum antifungal properties, with MIC values of ≥ 7.81 µM. nih.govresearchgate.netnih.gov Other related phenolic acids are thought to exert their antimicrobial effect by disrupting the bacterial cell membrane and lowering the intracellular pH. nih.gov For instance, some PABA-derived analogs showed MIC values ranging from 0.97 to 62.5 µg/mL against various bacterial strains. nih.gov

Organism/CategoryCompound ClassReported Activity (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)PABA-derived Schiff basesfrom 15.62 µM nih.govresearchgate.netnih.gov
MycobacteriaPABA-derived Schiff bases≥ 62.5 µM nih.govresearchgate.netnih.gov
Fungi (broad-spectrum)PABA-derived Schiff bases≥ 7.81 µM nih.govresearchgate.netnih.gov
Bacterial strainsSulphanilamide, 2-methyl-4-aminobenzoic acid0.97 to 62.5 µg/mL nih.gov

The anticancer potential of PABA derivatives has been demonstrated through in vitro cytotoxicity assays against various human cancer cell lines.

PABA-based Schiff bases have exhibited notable cytotoxicity against the human liver cancer cell line HepG2, with IC50 values of ≥ 15.0 µM. nih.govresearchgate.netnih.gov Other research into related structures has shown significant activity as well. For example, certain pyrazole-linked benzothiazole–naphthol derivatives showed potent cytotoxicity against human cervical cancer cells (HeLa), with IC50 values ranging from 4.63 to 5.54 μM. nih.gov Mechanistic studies on these compounds revealed they could induce cell cycle arrest in the G2/M phase and showed a high affinity for binding to DNA. nih.gov

Cell LineCompound Class/CompoundReported Activity (IC50)Reference
HepG2 (Liver Cancer)PABA-derived Schiff bases≥ 15.0 µM nih.govresearchgate.netnih.gov
HeLa (Cervical Cancer)Pyrazole-linked benzothiazole–naphthol derivatives4.63 to 5.54 µM nih.gov
BxPC-3 (Pancreatic Cancer)Aminobenzylnaphthol derivative (MMZ-45AA)13.26 µM nih.gov
HT-29 (Colorectal Cancer)Aminobenzylnaphthol derivative (MMZ-140C)11.55 µM nih.gov

Compounds derived from PABA are recognized for their antioxidant properties. researchgate.netdntb.gov.ua The primary mechanism of action is their ability to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS) assays. nih.govmdpi.com

Structure-activity relationship studies on related phenolic compounds have shown that the antioxidant efficacy is heavily influenced by the chemical structure, particularly the degree and position of hydroxyl groups on the benzene (B151609) ring. nih.gov For example, dihydroxybenzoic acids generally show stronger activity than monohydroxybenzoic acid. nih.gov Research on walnut peptides, which are rich in aromatic amino acids, confirms that these structures possess excellent radical scavenging capabilities. mdpi.com Some studies have quantified this activity, with certain compounds exhibiting significant radical scavenging in DPPH, xanthine/xanthine oxidase (XXO), and oxygen radical absorbance capacity (ORAC) assays. nih.gov

AssayCompound Class/CompoundReported ActivityReference
DPPH Radical ScavengingLysiphan BIC50 = 28.8 ± 0.4 μM nih.gov
Xanthine/Xanthine Oxidase (XXO)Lysiphan BIC50 = 3.5 ± 0.2 μM nih.gov
Oxygen Radical Absorbance Capacity (ORAC)Lysiphan B1.5 ± 0.0 ORAC units nih.gov
DPPH, ABTS, Hydroxyl Radical ScavengingWalnut PeptidesSignificant scavenging activity mdpi.com

Anti-inflammatory Pathway Elucidation

Derivatives of 4-aminobenzoic acid have demonstrated notable anti-inflammatory properties, suggesting potential mechanisms of action for related compounds like this compound. researchgate.netnih.gov Research into these analogs has begun to shed light on the specific cellular pathways they modulate.

One such analog, a hydrazide derivative of PABA known as DAB-2-28, has been the subject of in vitro studies to determine its anti-inflammatory effects. researchgate.net Investigations revealed that DAB-2-28 can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, that is induced by the combination of interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). researchgate.net

Furthermore, the anti-inflammatory action of this analog extends to the inhibition of critical pro-inflammatory signaling pathways. researchgate.net Specifically, DAB-2-28 was found to suppress the activation of the IL-6/STAT3 and TNFα/NF-κB pathways, which are central to the inflammatory response. researchgate.net In studies involving peritoneal macrophages, this compound also effectively inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are pivotal in the inflammatory process, following stimulation with IFNγ and lipopolysaccharide (LPS). researchgate.net

These findings suggest that analogs of this compound may exert their anti-inflammatory effects by targeting key molecular pathways involved in inflammation.

Table 1: In Vitro Anti-inflammatory Activity of PABA Analog DAB-2-28

Biological Target/Pathway Effect of DAB-2-28 Reference
Nitric Oxide (NO) Production Inhibition researchgate.net
IL-6/STAT3 Signaling Pathway Inhibition of activation researchgate.net
TNFα/NF-κB Signaling Pathway Inhibition of activation researchgate.net
iNOS Expression Inhibition researchgate.net

Neurotransmitter Modulation in Cellular Systems (e.g., serotonin (B10506) and dopamine (B1211576) synthesis enhancement)

The parent molecule, 4-aminobenzoic acid (PABA), is recognized for its potential therapeutic applications in neuropsychiatric disorders, partly through its role in neurotransmitter modulation. researchgate.net However, specific studies detailing the direct effects of this compound or its close analogs on the synthesis of neurotransmitters like serotonin and dopamine in cellular systems are not readily found in the current body of scientific literature.

While the broader class of PABA derivatives has been investigated for various biological activities, the focus has often been on other areas such as antimicrobial or anti-inflammatory effects. nih.gov Some research into PABA analogs has touched upon their interaction with the nervous system, for instance, by evaluating their ability to inhibit cholinesterase enzymes, which are involved in neurotransmitter degradation. nih.gov This indicates a potential for this class of compounds to interact with the nervous system, but does not directly address neurotransmitter synthesis.

Further research is required to elucidate whether this compound or its analogs can directly enhance the synthesis of serotonin or dopamine.

Mechanistic Investigations in Preclinical In Vitro and Ex Vivo Models

Preclinical studies using in vitro and ex vivo models are crucial for understanding the biological activity of novel compounds. For analogs of this compound, various such investigations have been reported, primarily focusing on their anti-inflammatory and cytotoxic properties.

In vitro studies are fundamental in determining the cellular and molecular mechanisms of a compound. For example, the PABA derivative DAB-2-28 was evaluated in vitro for its ability to inhibit the production of inflammatory mediators. researchgate.net These studies revealed its capacity to inhibit nitric oxide production and the activation of pro-inflammatory signaling pathways in cell cultures. researchgate.net Other in vitro evaluations of PABA derivatives have explored their potential as antimicrobial and cytotoxic agents against various cell lines. mdpi.comnih.govtandfonline.com

Ex vivo studies, which are conducted on tissues isolated from an organism, provide a bridge between in vitro and in vivo research. mdpi.com These models allow for the examination of a compound's effect in a more complex biological environment while maintaining experimental control. mdpi.com For instance, in a preclinical model of acute inflammation induced by carrageenan, the PABA analog DAB-2-28 demonstrated anti-inflammatory activity that was comparable to its predecessor, DAB-1. researchgate.net Such ex vivo and in vivo models are instrumental in validating the biological action of newly synthesized molecules before they can be considered for further development. mdpi.comoaepublish.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-aminobenzoic acid (PABA)
DAB-1
DAB-2-28
Nitric Oxide (NO)
Interferon-gamma (IFNγ)
Tumor necrosis factor-alpha (TNFα)

Structure Activity Relationship Sar Studies of 4 Cyclobutylcarbonyl Amino Benzoic Acid Derivatives

Impact of Cyclobutyl Ring Modifications on Biological Activity

Key modifications and their predicted impact include:

Ring Size: Altering the four-membered cyclobutyl ring to a cyclopentyl or cyclohexyl ring would systematically change the steric bulk and conformational flexibility of the acyl group. Such changes can determine whether a larger or smaller hydrophobic group is preferred for optimal binding.

Substitution: Introducing substituents onto the cyclobutyl ring would affect its steric and electronic properties. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group would increase lipophilicity.

Stereochemistry: If the cyclobutane (B1203170) ring is substituted, it can lead to stereoisomers. The biological activity of these isomers often differs significantly, as target proteins are chiral environments. Separating and testing individual isomers is essential to identify the optimal three-dimensional arrangement for activity.

Influence of Amino Acylation Modifications on Biological Activity

The amino acyl linkage, –NH–C(=O)–, connects the cyclobutyl group to the aminobenzoic acid core. This amide bond is a critical structural element. The stability and geometry of this linkage, as well as the nature of the acyl group itself, are important for biological activity. The chemical properties of the attached amino acid or acyl group can determine the stability of the linkage to its carrier or target molecule. nih.gov

Potential modifications to this part of the molecule include:

Acyl Group Alteration: Replacing the cyclobutylcarbonyl group with other acyl moieties (e.g., acetyl, benzoyl, or other cycloalkylcarbonyl groups) would directly impact the molecule's interaction with its target. This is a common strategy to explore the size and nature of the binding pocket. Studies on related aminobenzoic acid derivatives often involve such modifications to optimize activity. nih.gov

Amide Bond Isosteres: The amide bond can be replaced with bioisosteres—groups with similar spatial and electronic properties—to improve metabolic stability or alter binding modes. Examples include reverse amides, esters, or sulfonamides.

N-Alkylation: Substitution on the amide nitrogen (N-methylation) would remove the hydrogen bond donor capability of the N-H group, which can be a critical test to determine if this interaction is necessary for biological activity.

The process of aminoacylation is fundamental in biological systems, such as in the synthesis of aminoacyl-tRNAs for protein synthesis. nih.govnih.gov In the context of SAR, modifying this linkage provides insight into the essential binding interactions governed by the amide group and its substituents.

Contribution of Benzoic Acid Substitutions to Activity Profile

The benzoic acid portion of the molecule serves as the central scaffold and its carboxyl group is a key site for ionic or hydrogen-bonding interactions. Introducing substituents onto this aromatic ring can significantly alter the compound's electronic properties, acidity (pKa), and steric profile. libretexts.orglibretexts.org

The effect of substituents on the acidity of the benzoic acid ring is well-documented. libretexts.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), and halogens (–Cl, –Br) are deactivating groups that pull electron density away from the ring. libretexts.orglibretexts.org This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering its pKa). libretexts.orglibretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (–OCH₃), hydroxyl (–OH), and alkyl (–CH₃) are activating groups that donate electron density to the ring. libretexts.org This destabilizes the carboxylate anion, making the benzoic acid less acidic (i.e., raising its pKa). libretexts.org

The table below summarizes the effect of various para-substituents on the pKa of benzoic acid, providing a model for predicting the impact of substitutions on the 4-[(cyclobutylcarbonyl)amino]benzoic acid scaffold. libretexts.org

These modifications influence not only target binding but also absorption and distribution properties of the drug candidate. SAR studies on related sulfamoylbenzoic acid diuretics have confirmed that the steric and electronic influence of substituents on the aromatic ring is critical for diuretic potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of aminobenzoic acid, QSAR studies have been instrumental in identifying the key physicochemical properties that drive their inhibitory effects. nih.gov

A QSAR study on a series of benzoylaminobenzoic acid derivatives, which are structurally similar to this compound, identified several key molecular descriptors that influence their antibacterial activity against pathogens like Staphylococcus aureus. nih.gov The findings revealed that inhibitory activity is closely linked to properties such as hydrophobicity, molecular size, and electronic character. nih.gov

The table below summarizes the key relationships identified in the QSAR study. nih.gov

These QSAR models provide a predictive framework for designing new derivatives of this compound with potentially improved activity by focusing on optimizing these key physicochemical descriptors. mdpi.comnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide a more detailed understanding of SAR by considering the three-dimensional properties of molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding fields will affect biological activity. nih.govresearchgate.net

In a 3D-QSAR study performed on a series of p-aminobenzoic acid derivatives as potential inhibitors for Alzheimer's disease, both CoMFA and CoMSIA models yielded statistically significant results, indicating their high predictive power. researchgate.net The analysis of the contour maps from these models provides crucial insights for drug design: researchgate.net

Steric Contour Maps: These maps show regions where bulky substituents would be favorable for activity (often colored green) and regions where they would be detrimental (often colored yellow). This helps in optimizing the size and shape of substituents on the cyclobutyl ring or the benzoic acid scaffold.

Electrostatic Contour Maps: These maps highlight areas where positive charge (blue) or negative charge (red) would enhance binding. This information is vital for placing functional groups that can participate in electrostatic interactions or hydrogen bonding with the target protein. For instance, the maps could indicate that an electron-withdrawing group on the benzoic acid ring would place a favorable negative potential in a key region for binding.

The predictive power of 3D-QSAR models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.govmdpi.com A high q² value (typically > 0.5) indicates good internal predictive ability, while a high R² value (close to 1.0) shows a strong correlation between predicted and experimental activities for the training set of compounds. researchgate.netmdpi.com These validated models can then be used to predict the activity of newly designed compounds before their synthesis, saving significant time and resources. nih.gov

4 Cyclobutylcarbonyl Amino Benzoic Acid As a Medicinal Chemistry Scaffold

Design Principles for Developing Novel Bioactive Analogs

The development of novel bioactive analogs from the 4-[(Cyclobutylcarbonyl)amino]benzoic acid scaffold is guided by established principles of medicinal chemistry, focusing on structure-activity relationship (SAR) studies. These studies systematically explore how modifications to different parts of the molecule—the cyclobutyl ring, the amide linker, and the benzoic acid moiety—impact biological activity.

Key design principles include:

Modification of the Cyclobutyl Ring: The cyclobutyl group can be replaced with other cyclic or acyclic alkyl groups to probe the size and lipophilicity of the binding pocket. Introducing substituents on the ring can explore specific interactions with the target protein and alter metabolic stability.

Alteration of the Amide Linker: The amide bond is crucial for the structural integrity of the scaffold. Its hydrogen bonding capabilities can be modified by N-alkylation or by replacing the amide with bioisosteres to improve properties like cell permeability or metabolic stability.

Substitution on the Phenyl Ring: The aromatic ring can be substituted with various functional groups (e.g., halogens, hydroxyl, methoxy) to influence electronic properties, binding interactions, and pharmacokinetic profiles.

Modification of the Carboxylic Acid: The carboxylic acid group is often a key interaction point with biological targets (e.g., forming salt bridges with basic amino acid residues). It can be esterified to create prodrugs or replaced with bioisosteres to enhance oral bioavailability or reduce metabolic liabilities. drughunter.com

A systematic exploration of these modifications allows for the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Table 1: Structure-Activity Relationship (SAR) Exploration of the this compound Scaffold

Molecular Substructure Modification Strategy Rationale
Cyclobutyl Ring Ring expansion/contraction (e.g., cyclopentyl, propyl) Probe binding pocket size and lipophilicity.
Substitution (e.g., methyl, hydroxyl) Introduce new interactions, alter conformation.
Amide Linker N-methylation Remove hydrogen bond donor, increase lipophilicity.
Bioisosteric replacement (e.g., reverse amide, triazole) Improve metabolic stability, alter geometry.
Phenyl Ring Introduction of substituents (e.g., F, Cl, OCH₃) Modulate electronics, block metabolic sites.
Carboxylic Acid Esterification (e.g., ethyl ester) Prodrug strategy to improve permeability.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug design to identify novel core structures while retaining the key pharmacophoric features of a known active compound. mdpi.comresearchgate.net For the this compound scaffold, this could involve replacing the central aminobenzoic acid core with a different heterocyclic or carbocyclic system that maintains the spatial arrangement of the key binding groups.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a common target for bioisosteric replacement to address issues like poor membrane permeability and rapid metabolism. drughunter.com Tetrazoles, sulfonamides, and acylsulfonamides are classic bioisosteres that can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid. drughunter.comnih.gov For instance, the replacement of a benzoic acid moiety with a cyclohexene (B86901) carboxylic acid has been explored in the context of HIV-1 maturation inhibitors. nih.gov More novel replacements like 5-oxo-1,2,4-oxadiazoles can offer improved oral absorption by being less acidic than tetrazoles. drughunter.com

Benzene (B151609) Ring Bioisosteres: The phenyl ring can be replaced with other aromatic heterocycles (e.g., pyridine (B92270), pyrimidine) to introduce new hydrogen bonding opportunities, modulate electronic properties, and alter metabolic pathways. Saturated, three-dimensional bioisosteres like bicyclo[1.1.1]pentane or spiro[3.3]heptane are increasingly used to replace phenyl rings to improve physicochemical properties such as solubility and metabolic stability while maintaining correct exit vectors for substituents. nih.govenamine.net

Amide Bond Bioisosteres: The amide bond can be replaced by structures like triazoles or trifluoroethylamines to increase metabolic stability against proteases. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group

Bioisostere pKa (approx.) Key Features
Carboxylic Acid 4-5 Strong H-bond donor/acceptor. Often ionized at physiological pH.
Tetrazole ~5 Acidic, mimics carboxylate. Can have poor permeability. drughunter.com
Sulfonamide 9-10 Weaker acid, more lipophilic, metabolically stable. drughunter.com
5-Oxo-1,2,4-oxadiazole 5-6 Less acidic than tetrazole, potentially better oral absorption. drughunter.com

Fragment-Based Drug Discovery Applications

Fragment-based drug discovery (FBDD) is an approach that starts by identifying low-molecular-weight fragments that bind weakly to a biological target. nih.govmdpi.com These initial hits are then optimized and grown into more potent lead compounds. The this compound scaffold can be utilized in FBDD in several ways:

Scaffold as a Fragment Library Component: The core molecule itself, or simplified versions, could be included in a fragment library for screening against various targets. Its defined structure and functional groups (H-bond donor/acceptor, acid, lipophilic group) make it a candidate for interacting with diverse protein binding sites.

Deconstruction of the Scaffold: The molecule can be deconstructed into its constituent fragments, such as 4-aminobenzoic acid or cyclobutanecarboxamide. These smaller pieces can be screened individually. If a fragment shows binding, it can serve as a starting point for rebuilding a potent inhibitor, potentially leading to novel derivatives of the original scaffold. plos.org

Fragment Elaboration: If a fragment like 4-aminobenzoic acid is identified as a binder to a target protein, the cyclobutylcarbonyl group could be introduced as a "growth vector" to extend into an adjacent pocket of the protein, thereby increasing affinity and selectivity. nih.gov The success of this approach relies on obtaining high-resolution structural information, typically from X-ray crystallography, to guide the synthetic elaboration. nih.govrsc.org

Target-Specific Drug Design Approaches

The design of analogs based on the this compound scaffold can be tailored to inhibit specific biological targets. The PABA scaffold is a known component of drugs targeting enzymes and receptors. nih.gov

Enzyme Inhibitors: PABA is a precursor for folate synthesis in bacteria, and its derivatives are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS). ebi.ac.uk Analogs of this compound could be designed as novel antibacterial agents by modifying the scaffold to optimize binding to the active site of DHPS or other essential bacterial enzymes. For example, a 4-aminobenzoic acid derivative has been identified as a lead for inhibitors of multidrug resistance-associated proteins (MRPs). merckmillipore.com

Receptor Antagonists/Agonists: The scaffold can be adapted to interact with various receptors. For example, by modifying the substituents, it may be possible to target G protein-coupled receptors (GPCRs) or nuclear hormone receptors. The carboxylic acid can act as an anchor, binding to a key basic residue (like arginine or lysine) in a receptor, while the cyclobutylcarbonyl tail explores a hydrophobic pocket.

HIV Maturation Inhibitors: Research on second-generation HIV-1 maturation inhibitors has focused on bevirimat (B1684568) analogs, which feature a triterpenoid (B12794562) core. In one such inhibitor, GSK3532795, a key pharmacophore element is a benzoic acid moiety. nih.gov Studies on this compound involved replacing the benzoic acid with bioisosteres, such as a cyclohexene carboxylic acid or a spiro[3.3]heptene, to improve antiviral activity and pharmacokinetic properties. nih.gov This provides a direct example of how a benzoic acid-containing scaffold can be rationally modified for a specific antiviral target.

Emerging Therapeutic Applications Based on Mechanistic Understanding

Building on the known biological activities of PABA derivatives, analogs of this compound could be explored for new therapeutic applications. nih.govmdpi.com

Antimicrobial and Antifungal Agents: Simple chemical modifications of PABA, such as the formation of Schiff bases, have been shown to generate compounds with significant antibacterial and antifungal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net By understanding the mechanism—potentially the disruption of folate synthesis or other metabolic pathways—novel analogs of the this compound scaffold could be rationally designed as next-generation antibiotics.

Anticancer Agents: Some PABA derivatives have demonstrated cytotoxicity against cancer cell lines. nih.govresearchgate.net The mechanism could involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The this compound scaffold could serve as a starting point for developing selective anticancer agents by optimizing its structure to target specific kinases or proteins overexpressed in tumors.

Anti-inflammatory and Fibrotic Diseases: The potassium salt of PABA is used to treat fibrotic skin disorders. wikipedia.org While the mechanism is not fully elucidated, it points to the potential of PABA derivatives in modulating inflammatory and fibrotic pathways. Analogs could be designed to inhibit key pro-inflammatory enzymes or signaling pathways, leading to potential treatments for conditions like idiopathic pulmonary fibrosis or scleroderma.

Neurodegenerative Diseases: PABA derivatives have been proposed as potential acetylcholinesterase inhibitors for conditions like Alzheimer's disease. wikipedia.org The scaffold's ability to be systematically modified allows for the fine-tuning of interactions with enzyme active sites or receptors within the central nervous system.

Future Research Directions and Unexplored Avenues

Elucidation of Detailed Molecular Mechanisms

A foundational aspect of future research will be to unravel the precise molecular mechanisms through which 4-[(Cyclobutylcarbonyl)amino]benzoic acid exerts its biological effects. While preliminary studies on related 4-aminobenzoic acid (PABA) derivatives have suggested various potential pathways, a dedicated and detailed investigation into this specific compound is crucial. nih.govnih.gov Future studies should aim to identify the direct molecular targets and signaling cascades modulated by the compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) could be employed to identify protein binding partners.

Furthermore, understanding the downstream effects of target engagement is paramount. This includes investigating changes in gene expression, protein phosphorylation, and metabolite profiles following treatment with the compound. A clear elucidation of the reaction pathway and its mechanistic intricacies is an area that requires dedicated study. mdpi.com

Development of Advanced Synthetic Methodologies

Future synthetic strategies could explore the use of novel catalysts, flow chemistry, and microwave-assisted synthesis to shorten reaction times and improve yields. nih.gov Additionally, the development of stereoselective synthetic methods could be crucial if the chirality of the cyclobutyl group is found to influence biological activity. A comparative analysis of different synthetic approaches would be beneficial, as outlined in the hypothetical table below.

Synthetic Method Key Advantages Potential Drawbacks Hypothetical Yield (%)
Conventional Batch SynthesisWell-established proceduresLong reaction times, potential for side products65-75
Microwave-Assisted SynthesisRapid reaction rates, higher yieldsSpecialized equipment required80-90
Flow ChemistryHigh throughput, improved safetyHigher initial setup cost>90
Biocatalytic SynthesisHigh stereoselectivity, green chemistryEnzyme stability and costVariable

Exploration of Novel Biological Targets

The structural features of this compound, particularly the presence of the cyclobutylcarbonyl group, suggest that it may interact with a unique set of biological targets compared to other PABA derivatives. nih.gov A broad-based screening approach against a diverse panel of receptors, enzymes, and ion channels could reveal novel and unexpected biological activities.

High-throughput screening (HTS) campaigns, coupled with computational methods such as molecular docking and virtual screening, can accelerate the identification of new targets. For instance, screening against kinases, proteases, and nuclear receptors involved in various disease pathologies could open up new therapeutic avenues. The inhibitory potential against enzymes like cholinesterases, as has been explored for other aminobenzoic acid derivatives, could be a starting point. researchgate.net

Application in Polypharmacology and Multi-Target Drug Design

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a strategy to address complex diseases. nih.gov Future research should explore the potential of this compound as a multi-target-directed ligand (MTDL). nih.gov This involves identifying if the compound can modulate multiple, disease-relevant targets simultaneously.

Rational drug design strategies could be employed to modify the core structure of this compound to optimize its activity against a desired set of targets. nih.gov For example, by incorporating additional pharmacophores, it may be possible to design derivatives with a tailored multi-target profile for diseases such as cancer or neurodegenerative disorders.

Integration of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.govnih.gov These high-throughput approaches can provide a global view of the molecular changes induced by the compound.

The primary omics technologies that should be employed are:

Genomics: To identify any genetic determinants of response to the compound. nih.gov

Transcriptomics (RNA-seq): To analyze changes in gene expression patterns. nih.gov

Proteomics: To study alterations in protein expression and post-translational modifications. nih.gov

Metabolomics: To investigate changes in metabolic pathways. nih.gov

The data generated from these omics studies can be integrated using bioinformatics tools to construct a comprehensive picture of the compound's mechanism of action and to identify potential biomarkers of its activity.

Omics Technology Information Gained Potential Application in Research
GenomicsGenetic variations influencing drug responsePersonalized medicine approaches
TranscriptomicsChanges in gene expression profilesIdentification of regulated pathways
ProteomicsAlterations in protein levels and modificationsTarget identification and validation
MetabolomicsShifts in metabolic fingerprintsUnderstanding metabolic reprogramming

By systematically addressing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

Q & A

Q. What are the established synthetic routes for 4-[(Cyclobutylcarbonyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling cyclobutylcarbonyl chloride with 4-aminobenzoic acid under Schotten-Baumann conditions. Key steps include:

  • Acylation: Reacting 4-aminobenzoic acid with cyclobutylcarbonyl chloride in a biphasic solvent system (e.g., THF/water) at 0–5°C, using sodium bicarbonate to maintain pH 8–9 .
  • Purification: Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Critical parameters include temperature control to minimize hydrolysis of the acyl chloride and stoichiometric excess (1.2–1.5 equiv) of the acylating agent to maximize conversion .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multimodal analytical techniques are employed:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the cyclobutyl group (e.g., δ 2.0–2.5 ppm for cyclobutyl protons) and the amide linkage (δ 165–170 ppm for carbonyl) .
  • X-ray Crystallography: Single-crystal diffraction using SHELX or WinGX software resolves bond lengths and angles, verifying the planar benzoic acid core and cyclobutyl geometry .
  • Mass Spectrometry: High-resolution MS (ESI-TOF) confirms the molecular ion ([M+H]+^+) with <3 ppm error .

Q. What purification strategies are recommended for removing byproducts in the synthesis of this compound?

Methodological Answer:

  • Liquid-Liquid Extraction: Use dichloromethane/water partitioning to remove unreacted starting materials or hydrophilic impurities .
  • Column Chromatography: Optimize mobile phases (e.g., gradient elution with 10–50% ethyl acetate in hexane) to separate regioisomers or dimeric byproducts .
  • Recrystallization: Ethanol/water (7:3 v/v) is effective for isolating high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in bond angles or torsional strains may arise from:

  • Disorder in Crystal Lattices: Use SHELXL’s PART instruction to model disordered cyclobutyl or amide groups .
  • Twinned Data: Apply twin refinement protocols in SIR97 or SHELXTL to deconvolute overlapping reflections .
  • Validation Tools: Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements .

Q. What strategies optimize the compound’s stability under varying pH and solvent conditions for pharmacological assays?

Methodological Answer:

  • pH-Dependent Degradation Studies: Use HPLC to monitor hydrolysis of the amide bond at pH 2–12. Buffers like phosphate (pH 7.4) or citrate (pH 3.0) reveal maximal stability at neutral pH .
  • Solvent Compatibility: Avoid DMSO at >10% v/v, which accelerates decomposition. Instead, use PEG-400 or cyclodextrin-based solubilization for in vitro assays .

Q. How do electronic effects of the cyclobutyl group influence the compound’s reactivity in further derivatization?

Methodological Answer: The cyclobutyl ring’s strain and electron-donating nature modulate reactivity:

  • Electrophilic Aromatic Substitution: The amide group directs substitution to the benzoic acid’s para position, but cyclobutyl strain reduces activation energy for meta-directed reactions under strong Lewis acids (e.g., AlCl3_3) .
  • Nucleophilic Acyl Substitution: Cyclobutylcarbonyl’s steric hindrance slows aminolysis; microwave-assisted heating (80°C, DMF) improves efficiency .

Q. What computational methods predict the compound’s binding affinity to biological targets like carbonic anhydrase?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the benzoic acid moiety and the enzyme’s zinc-active site .
  • MD Simulations: GROMACS-based trajectories (100 ns) assess stability of the cyclobutyl group in hydrophobic pockets .
  • QSAR Models: Correlate Hammett σ values of substituents with inhibitory activity (IC50_{50}) to guide analog design .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

  • Assay Standardization: Normalize results using internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Meta-Analysis: Apply mixed-effects models to aggregate data from fluorescence-based vs. spectrophotometric assays, accounting for inter-lab variability .
  • Orthogonal Validation: Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics independently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.